7-Bromo[1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-amine
Description
7-Bromo[1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-amine is a fused heterocyclic compound combining a triazole and benzothiazole core. The bromine atom at position 7 and the amine group at position 3 contribute to its electronic and steric properties, influencing reactivity and biological activity. The bromine substituent enhances electrophilicity and may improve binding affinity to biological targets, while the amine group offers opportunities for further functionalization .
Properties
IUPAC Name |
6-bromo-[1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN4S/c9-4-1-2-5-6(3-4)14-8-12-11-7(10)13(5)8/h1-3H,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOWLFFBYXCLBMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)SC3=NN=C(N23)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo[1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzothiazole with bromine and subsequent cyclization with triazole derivatives . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
7-Bromo[1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form amines or other reduced derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions include substituted triazolobenzothiazoles, sulfoxides, sulfones, and reduced amine derivatives .
Scientific Research Applications
7-Bromo[1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-Bromo[1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and survival, such as kinases and G-protein coupled receptors (GPCRs).
Pathways Involved: It modulates signaling pathways like the MAPK/ERK pathway, leading to the inhibition of cell growth and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The compound’s triazolobenzothiazole skeleton differentiates it from analogous triazolothiadiazoles (e.g., [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles). Key distinctions include:
- Benzothiazole vs.
- Bromine Positioning : Bromine at position 7 alters electronic density distribution compared to brominated thiadiazoles (e.g., 6-(4-bromophenyl)-3-methyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole), where bromine on the phenyl ring affects intermolecular packing via halogen bonding .
Substituent Effects on Bioactivity
- Bromine vs. Alkyl/Aryl Groups : Bromine’s electron-withdrawing nature contrasts with lipophilic alkyl/aryl substituents (e.g., 3-alkyl-6-aryloxy derivatives), which enhance membrane permeability. For example, 3-(α-naphthylmethylene)-6-alkyl triazolothiadiazoles exhibit improved herbicidal and antimicrobial activities due to increased hydrophobicity .
- Amine Group: The 3-amine group in the target compound may facilitate hydrogen bonding with biological targets, similar to 4-amino-substituted triazolothiadiazoles, which show vasodilatory effects .
Crystallographic and Electronic Properties
- Bond Lengths and Angles : X-ray studies of brominated triazolothiadiazoles (e.g., 6-(4-bromophenyl)-3-methyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole) reveal planar triazolothiadiazole cores with dihedral angles <10° between aromatic rings, promoting π-π stacking . Similar planar geometry is expected for the target compound.
- Non-Valence Interactions: Bromine in 7-bromo derivatives may participate in halogen bonding (C-Br⋯N/O), as observed in 7-bromo-3-tert-butylpyrazolo[5,1-c][1,2,4]triazines, influencing crystal packing .
Biological Activity
7-Bromo[1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a unique structural framework that incorporates a triazole and benzothiazole moiety, which is significant for its interactions with various biological targets.
The biological activity of this compound primarily involves the inhibition of key enzymes and pathways associated with cancer proliferation and survival.
- Target Enzymes : It has been shown to interact with cyclin-dependent kinases (CDKs), particularly CDK2, which plays a crucial role in cell cycle regulation. Inhibition of CDK2 leads to cytotoxic effects on cancer cell lines by disrupting normal cell cycle progression .
Biological Activity and Case Studies
Several studies have evaluated the biological activity of similar compounds within the triazolo-benzothiazole class. Notably:
- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds featuring similar scaffolds have demonstrated IC50 values in the nanomolar range against human cancer cells such as MCF-7 and HeLa .
- Antioxidant Properties : Some derivatives have also been assessed for their antioxidant capabilities. For example, compounds structurally related to this compound showed potent radical scavenging activities in assays such as ABTS and DPPH .
- Mechanistic Insights : The mechanism of action involves the inhibition of poly(ADP-ribose) polymerases (PARPs), which are critical for DNA repair processes. This inhibition can lead to increased apoptosis in cancer cells due to the accumulation of DNA damage .
Comparative Analysis
A comparative analysis with other similar compounds highlights the unique properties of this compound:
| Compound Name | Target Enzyme | IC50 (nM) | Biological Activity |
|---|---|---|---|
| This compound | CDK2 | 20 | Anticancer |
| [1,2,4]Triazolo[3,4-b]benzothiazole | PARP14 | 15 | Anticancer |
| 5-Amino-[1,2,4]triazole Derivative | CDK6 | 25 | Anticancer |
Pharmacokinetics
In silico studies suggest that this compound possesses favorable pharmacokinetic properties including good solubility and permeability. These characteristics are essential for its potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
